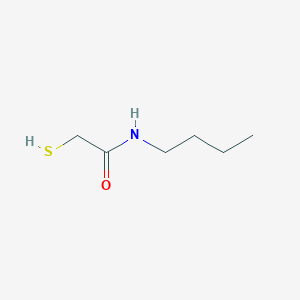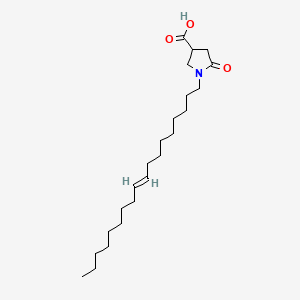
4-Amino-2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring, and a benzamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the quinazolinone core. This can be achieved by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions. The resulting quinazolinone intermediate is then chlorinated using thionyl chloride or phosphorus oxychloride to introduce the chloro group at the 2-position.
Next, the amino group is introduced through a nucleophilic substitution reaction using ammonia or an amine derivative. The final step involves the coupling of the quinazolinone intermediate with 4-amino-2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The chloro group at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or amine derivatives in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide involves its interaction with specific molecular targets. It is known to bind to DNA and inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This leads to the formation of DNA double-strand breaks, cell cycle arrest, and ultimately, cell death. The compound may also interact with other cellular proteins and pathways, contributing to its diverse biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone derivatives: Compounds such as 2-chloroquinazolin-4-one and 4-hydroxyquinazolin-2-one share structural similarities with 4-Amino-2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide.
Benzamide derivatives: Compounds like 4-chlorobenzamide and 4-aminobenzamide have similar functional groups and chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets
Propiedades
Número CAS |
61613-51-2 |
|---|---|
Fórmula molecular |
C15H11ClN4O2 |
Peso molecular |
314.72 g/mol |
Nombre IUPAC |
4-amino-2-chloro-N-(4-oxo-3H-quinazolin-2-yl)benzamide |
InChI |
InChI=1S/C15H11ClN4O2/c16-11-7-8(17)5-6-9(11)13(21)19-15-18-12-4-2-1-3-10(12)14(22)20-15/h1-7H,17H2,(H2,18,19,20,21,22) |
Clave InChI |
QWYOMABQDCPSII-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)NC(=N2)NC(=O)C3=C(C=C(C=C3)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-2,6,8-trimethyl-](/img/structure/B12920828.png)
![Acetamide, N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-](/img/structure/B12920829.png)
![3,5-Dibromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12920835.png)
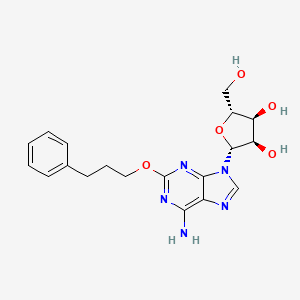


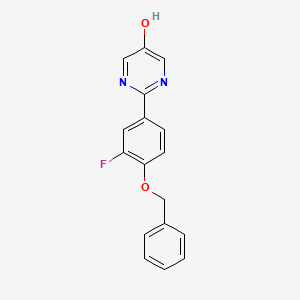
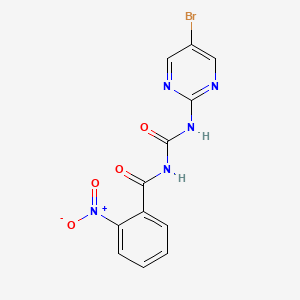
![2-Chloro-3-methyl-4-((1S,3S,5S)-1,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12920864.png)


